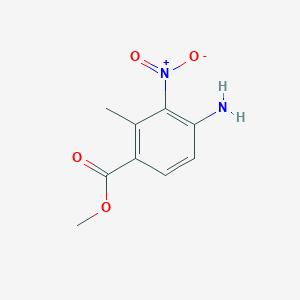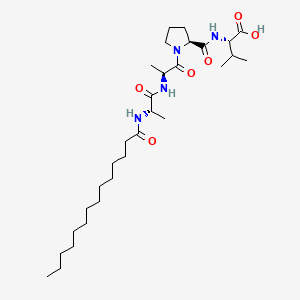
Myristoyl tetrapeptide Ala-Ala-Pro-Val
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Myristoyl tetrapeptide Ala-Ala-Pro-Val typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin.
Coupling of subsequent amino acids: The remaining amino acids (alanine, proline, and valine) are sequentially coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Myristoylation: The peptide is then myristoylated by reacting it with myristic acid in the presence of a coupling reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions
Myristoyl tetrapeptide Ala-Ala-Pro-Val can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue if present, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be used to reverse oxidation or to modify disulfide bonds.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with substituted amino acids .
Aplicaciones Científicas De Investigación
Myristoyl tetrapeptide Ala-Ala-Pro-Val has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and protein expression.
Medicine: Explored for its potential in wound healing and anti-aging treatments due to its ability to stimulate ECM protein expression and inhibit MMPs.
Industry: Utilized in the development of cosmetic products aimed at improving skin health and appearance
Mecanismo De Acción
Myristoyl tetrapeptide Ala-Ala-Pro-Val exerts its effects by stimulating the expression of ECM proteins such as collagen and elastin while inhibiting the expression of MMPs. This dual action helps maintain the structural integrity of tissues and promotes wound healing. The peptide interacts with cell surface receptors, triggering intracellular signaling pathways that lead to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Palmitoyl tetrapeptide-7: Similar in structure but uses palmitic acid instead of myristic acid.
Acetyl tetrapeptide-5: Another tetrapeptide with different acylation and amino acid sequence.
Palmitoyl pentapeptide-4: Contains an additional amino acid and uses palmitic acid for acylation
Uniqueness
Myristoyl tetrapeptide Ala-Ala-Pro-Val is unique due to its specific sequence and myristoylation, which confer distinct biological activities. Its ability to both stimulate ECM protein expression and inhibit MMPs makes it particularly valuable in applications related to tissue repair and anti-aging .
Propiedades
Fórmula molecular |
C30H54N4O6 |
|---|---|
Peso molecular |
566.8 g/mol |
Nombre IUPAC |
(2S)-3-methyl-2-[[(2S)-1-[(2S)-2-[[(2S)-2-(tetradecanoylamino)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C30H54N4O6/c1-6-7-8-9-10-11-12-13-14-15-16-19-25(35)31-22(4)27(36)32-23(5)29(38)34-20-17-18-24(34)28(37)33-26(21(2)3)30(39)40/h21-24,26H,6-20H2,1-5H3,(H,31,35)(H,32,36)(H,33,37)(H,39,40)/t22-,23-,24-,26-/m0/s1 |
Clave InChI |
VPVFIAYGOLELSS-IGRGDXOOSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dichloro-6-[(E)-[[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B15137287.png)
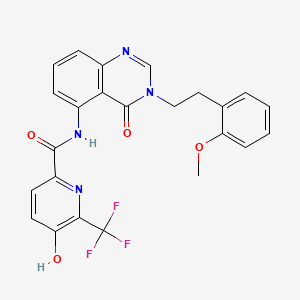
![(3-Chloro-4,5-difluorophenyl)-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone](/img/structure/B15137306.png)

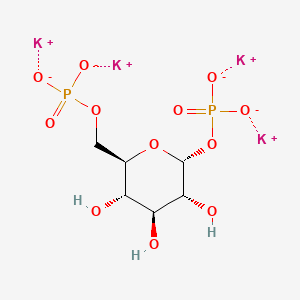
![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo(2,3-13C2)prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl](1,2-13C2)prop-2-enamide;dihydrochloride](/img/structure/B15137325.png)
![trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B15137327.png)

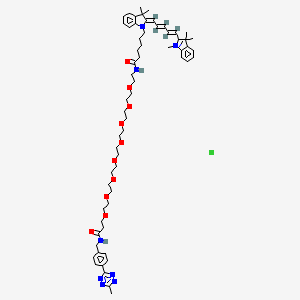
![N-[1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2,3-dihydroindol-5-yl]cyclohexanesulfonamide](/img/structure/B15137351.png)

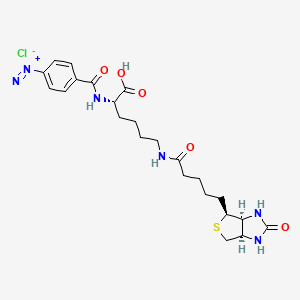
![(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-[5-[[(3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-2-oxooxolan-3-yl]methyl]-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]methyl]oxolan-2-one](/img/structure/B15137363.png)
